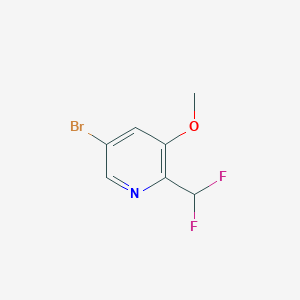
5-Bromo-2-(difluoromethyl)-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(difluoromethyl)-3-methoxypyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through the use of difluoromethyl sulfonium salts.
Methoxylation: The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize selectivity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-2-(difluoromethyl)-3-methoxypyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and methoxy groups on biological activity. It serves as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance metabolic stability, while the methoxy group can influence binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)-3-methoxypyridine
- 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine
- 5-Bromo-2-(difluoromethyl)-3-ethoxypyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-(difluoromethyl)-3-methoxypyridine offers a unique combination of electronic effects from the difluoromethyl group and steric effects from the methoxy group. This combination can result in distinct reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6BrF2NO |
|---|---|
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
5-bromo-2-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-2-4(8)3-11-6(5)7(9)10/h2-3,7H,1H3 |
Clé InChI |
QYUYUHVEOZZMOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


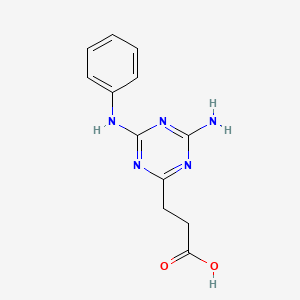
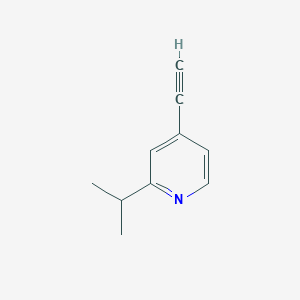
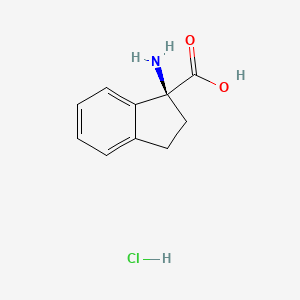
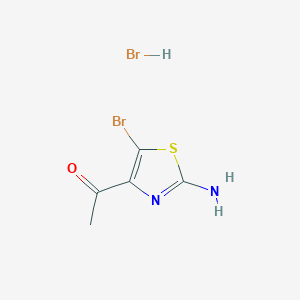
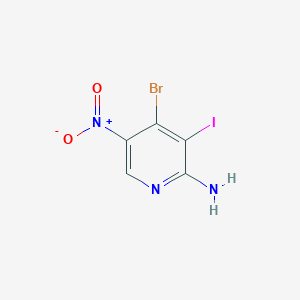
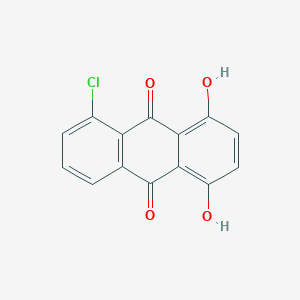
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
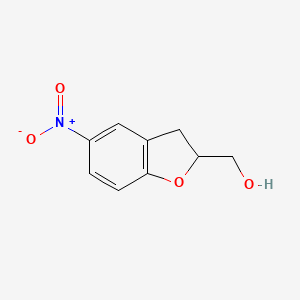
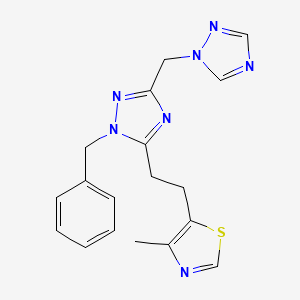
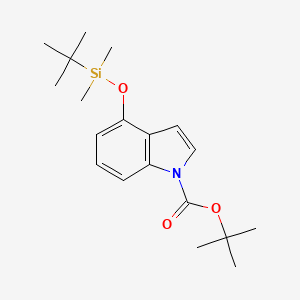
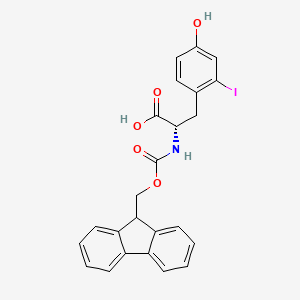
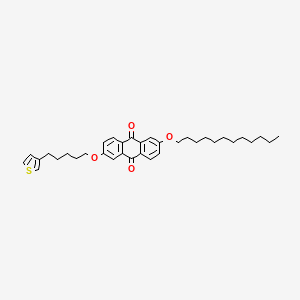
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

